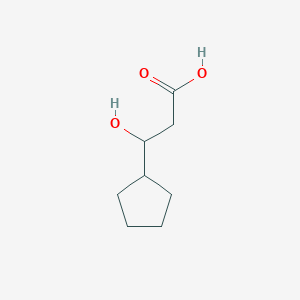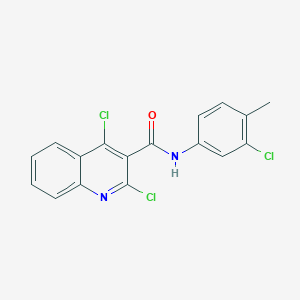amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione CAS No. 338775-00-1](/img/structure/B2539960.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-hydroxy-1H-isoindole-1,3(2H)-dione” is a halogenated pyridine derivative . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-Chloro-5-(trifluoromethyl)pyridine as a starting material . The synthesis of trifluoromethylpyridines often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could include nucleophilic substitution reactions. For instance, the trifluoromethyl group in the compound could be replaced by other groups to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-hydroxy-1H-isoindole-1,3(2H)-dione, due to its complex structure, plays a significant role in the synthesis of novel compounds with potential applications in various fields. Research has focused on synthesizing derivatives and studying their properties, which could lead to applications in materials science, pharmacology, and chemotherapeutic agents. For example, novel azaimidoxy compounds, including derivatives of 2-hydroxy-1H-isoindole-1,3(2H)-dione, have been synthesized and screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006). Similarly, the synthesis of N-aminoimides and their crystal structures have been investigated, providing insights into the compound's interactions and potential applications in designing new materials and drugs (Struga et al., 2007).
Molecular and Crystal Structure Analyses
Understanding the molecular and crystal structure of derivatives of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-hydroxy-1H-isoindole-1,3(2H)-dione is crucial for their application in drug design and material science. Studies have elucidated the crystal structures of such derivatives, shedding light on their geometric configurations, bond lengths, and angles, which are essential for their biological activities and material properties. For instance, research on the crystal structure of specific derivatives reveals noncentrosymmetric crystals with unique hydrogen bonding, indicating their potential in developing novel pharmaceuticals and materials (Ming-zhi et al., 2005).
Vibrational and DFT Studies
Vibrational spectroscopy and density functional theory (DFT) studies offer insights into the electronic structure, stability, and vibrational modes of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-hydroxy-1H-isoindole-1,3(2H)-dione derivatives. These studies are pivotal in predicting the reactivity, stability, and interaction with biological molecules, facilitating their application in drug discovery and development. The comparison of experimental vibrational frequencies with theoretical predictions provides a deeper understanding of the compound's molecular behavior (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Application in Fluorescence Probes and Biological Pathways
Derivatives of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-hydroxy-1H-isoindole-1,3(2H)-dione have been explored for their potential as fluorescence probes. These compounds exhibit longer absorption and emission wavelengths than conventional probes, indicating their suitability for tracing biological pathways and studying molecular interactions within cells. This application is particularly relevant in biomedical research, where high sensitivity and specificity of fluorescent probes are crucial (Prior et al., 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of this compound could include its application in the development of new agrochemical and pharmaceutical compounds. The unique properties of the trifluoromethyl group and the pyridine moiety make this compound a promising candidate for the synthesis of new active ingredients .
Eigenschaften
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-hydroxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O3/c1-21(12-9(16)5-7(6-20-12)15(17,18)19)22-13(24)8-3-2-4-10(23)11(8)14(22)25/h2-6,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSMRWURMQULPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)

![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)
![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2539890.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)

![Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane](/img/structure/B2539898.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)